4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a methoxy group, a tert-butyl group, and a methylphenoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 2-tert-butyl-4-methylphenol: This can be synthesized by alkylation of p-cresol with isobutylene in the presence of an acid catalyst.
Formation of 2-tert-butyl-4-methylphenoxypropyl bromide: The phenol is then reacted with 3-bromopropanol in the presence of a base to form the corresponding ether.
Synthesis of this compound: The final step involves the reaction of the ether with 3-methoxybenzaldehyde under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-4-methylphenol: A precursor in the synthesis of the target compound.
3-methoxybenzaldehyde: Another precursor used in the synthesis.
4-methoxyphenylboronic acid: A structurally related compound with similar functional groups.
Uniqueness
4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the combination of its functional groups and the specific arrangement of these groups on the benzaldehyde core. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-16-7-9-19(18(13-16)22(2,3)4)25-11-6-12-26-20-10-8-17(15-23)14-21(20)24-5/h7-10,13-15H,6,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTJZEAVNCLGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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